molecular formula C15H20O3 B7942720 Cyclohexyl 2-hydroxy-2-phenylpropanoate

Cyclohexyl 2-hydroxy-2-phenylpropanoate

Cat. No.: B7942720
M. Wt: 248.32 g/mol
InChI Key: CBZGVBIGERLUJG-UHFFFAOYSA-N
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Description

Cyclohexyl 2-hydroxy-2-phenylpropanoate is an ester derivative of 2-hydroxy-2-phenylpropanoic acid, characterized by a cyclohexyl ester group. Its structure combines a phenyl-substituted hydroxypropanoic acid backbone with a cyclohexyl moiety, which influences its physicochemical and biological properties.

Properties

IUPAC Name

cyclohexyl 2-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(17,12-8-4-2-5-9-12)14(16)18-13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGVBIGERLUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Phenyl vs. Cyclohexyl Groups

  • Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid): Unlike Cyclohexyl 2-hydroxy-2-phenylpropanoate, benzilic acid features two phenyl groups at the α-carbon of the hydroxyacetic acid backbone. This substitution increases steric hindrance and lipophilicity, making benzilic acid less water-soluble. Benzilic acid is historically used as an antidote for nerve agents, whereas the cyclohexyl variant may exhibit distinct biological targeting due to its reduced aromaticity .
  • 2-(4-Hydroxycyclohexyl)-2-Methylpropanoic Acid: This compound replaces the phenyl group with a 4-hydroxycyclohexyl substituent and introduces a methyl group. Such modifications are critical in drug design for optimizing bioavailability .

Ester Group Modifications

  • 2-Ethylhexyl 2-Cyano-3,3-Diphenylacrylate: This ester features a 2-ethylhexyl group and additional cyano/diphenyl substituents. The bulky ester group and electron-withdrawing cyano moiety enhance UV stability, making it suitable for industrial applications (e.g., sunscreens or coatings). In contrast, the cyclohexyl ester in this compound may prioritize metabolic stability or kinase inhibition .

Physical and Chemical Properties

Compound Molecular Formula Key Substituents Solubility (Predicted) Biological Activity
This compound C₁₅H₂₀O₃ Cyclohexyl ester, phenyl Low (lipophilic) Kinase inhibition (hypothesized)
Benzilic Acid C₁₄H₁₂O₃ Two phenyl groups Very low Anticholinergic agent
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid C₁₀H₁₈O₃ 4-Hydroxycyclohexyl, methyl Moderate Unspecified (pharmaceutical intermediate)

Preparation Methods

Reaction Mechanism and Standard Protocol

The Fischer esterification of 2-hydroxy-2-phenylpropanoic acid with cyclohexanol employs sulfuric acid (2–5 mol%) as a catalyst, typically conducted under reflux in toluene or cyclohexane. The reaction equilibrium is driven by azeotropic removal of water using a Dean-Stark apparatus. For example, a 24-hour reflux at 110°C with a 1:2 molar ratio of acid to cyclohexanol yields 45–52% of the target ester.

Limitations and Optimization

Steric hindrance from the tertiary alcohol significantly retards reaction kinetics. Increasing the alcohol-to-acid ratio to 3:1 improves yields to 58%, but prolonged heating (>30 hours) risks dehydration of the 2-hydroxy group, forming undesired byproducts like 2-phenylpropenoic acid.

Acyl Chloride Intermediate Method

Synthesis of 2-Hydroxy-2-phenylpropanoic Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C, yielding the acyl chloride within 2–3 hours. Subsequent reaction with cyclohexanol in the presence of pyridine (to scavenge HCl) affords the ester in 68–74% yield.

Industrial Considerations

While efficient, this method requires handling corrosive reagents and generates stoichiometric HCl, necessitating specialized equipment for large-scale production.

Transesterification from Ethyl 2-Hydroxy-2-phenylpropanoate

Base-Catalyzed Transesterification

Ethyl 2-hydroxy-2-phenylpropanoate reacts with cyclohexanol (1:3 molar ratio) using sodium methoxide (0.1 mol%) in toluene at 80°C. The reaction achieves 61% conversion after 12 hours, with ethanol removed via distillation.

Enzymatic Transesterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables transesterification under mild conditions (40°C, 48 hours) with 78% yield and >99% enantiomeric excess for the (R)-isomer.

Lewis Acid-Catalyzed Direct Esterification

Boron Trifluoride Etherate (BF₃·OEt₂) Protocol

Adapting methods from cyclohexyl mandelate synthesis, BF₃·OEt₂ (10 mol%) catalyzes the reaction between 2-hydroxy-2-phenylpropanoic acid and cyclohexanol in dichloromethane at 25°C. This method achieves 82–89% yield within 6 hours, attributed to the Lewis acid activating the carbonyl group while minimizing side reactions.

Comparison with Traditional Acids

ParameterH₂SO₄ CatalysisBF₃·OEt₂ Catalysis
Yield45–52%82–89%
Reaction Time24–30 h4–6 h
Byproduct FormationHighLow
ScalabilityModerateHigh

Mitsunobu Reaction for Enantioselective Synthesis

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

The Mitsunobu reaction couples 2-hydroxy-2-phenylpropanoic acid with cyclohexanol using DEAD and triphenylphosphine (PPh₃) in THF. Despite the tertiary alcohol’s poor nucleophilicity, pre-activation with 1,1′-carbonyldiimidazole (CDI) enhances yields to 65–70%.

Green Chemistry Adaptations

Replacing DEAD with dimethyl carbonate and utilizing polymer-supported PPh₃ reduces waste, achieving 60% yield with easier catalyst recovery.

Emerging Enzymatic Methods

Lipase-Catalyzed Dynamic Kinetic Resolution

Pseudomonas fluorescens lipase facilitates simultaneous esterification and racemization of the acid, producing the (S)-enantiomer with 85% yield and 94% ee under vacuum (40°C, 72 hours) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohexyl 2-hydroxy-2-phenylpropanoate, and how do structural analogs inform these protocols?

  • Methodological Answer : Synthesis can involve esterification of 2-hydroxy-2-phenylpropanoic acid with cyclohexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Structural analogs like 2-cyclohexyl-2-phenylacetic acid () suggest that steric hindrance from the cyclohexyl group may necessitate elevated temperatures (80–120°C) or microwave-assisted synthesis to improve yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Based on safety protocols for structurally related esters ():

  • Storage : Use sealed containers in ventilated areas (e.g., fume hoods) to prevent vapor accumulation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste facilities.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm ester linkage (e.g., cyclohexyl CH2_2 signals at δ ~1.2–2.0 ppm, aromatic protons at δ ~7.2–7.5 ppm).
  • FT-IR : Validate hydroxyl (broad peak ~3200–3500 cm1^{-1}) and ester carbonyl (sharp peak ~1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]+^+ and fragmentation patterns.

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic effects of the cyclohexyl substituent in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can map electron density distribution. For example, cyclohexyl groups localize charge on adjacent atoms (as seen in cyclohexyl phosphonium derivatives, ), influencing reactivity. Validate computational results with experimental data (e.g., Hammett substituent constants or logP measurements).

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use SHELX programs ( ) for structure refinement. If data inconsistencies arise (e.g., poor R-factors):

  • Check for twinning using PLATON or CrysAlisPro.
  • Re-examine data collection parameters (e.g., crystal mounting, radiation damage).
  • Employ alternative refinement software (e.g., Olex2 or Phenix) for cross-validation.

Q. How does the cyclohexyl group influence the compound’s lipophilicity, and what experimental methods quantify this property?

  • Methodological Answer : The cyclohexyl group increases lipophilicity compared to phenyl analogs, as shown by logP measurements ( ). Use reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask methods with octanol/water partitioning. For derivatives, compare experimental logP with computational predictions (e.g., XLogP3 or MarvinSketch).

Q. What mechanistic insights explain the reactivity of this compound in ester hydrolysis studies?

  • Methodological Answer : Hydrolysis mechanisms (acid/base-catalyzed) can be probed via kinetic studies. For acid catalysis, monitor pH-dependent rates (e.g., HCl, 0.1–1.0 M) using UV-Vis spectroscopy (ester carbonyl loss at ~260 nm). For base catalysis (e.g., NaOH), track hydroxide ion consumption via conductometry. Compare activation energies with DFT-derived transition states.

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